molecular formula C14H23NO3 B13515774 tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate

tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate

Cat. No.: B13515774
M. Wt: 253.34 g/mol
InChI Key: OAWCEWROXCEWSB-UHFFFAOYSA-N
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Description

tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate is a chemical building block of interest in medicinal chemistry and pharmaceutical research. Compounds based on the bicyclo[2.2.2]octane scaffold are recognized for their utility in drug discovery, and similar structures have been investigated as potential inhibitors of endosomal toll-like receptors (TLRs), which are targets for autoimmune diseases such as lupus and rheumatoid arthritis . The molecule features a rigid bicyclic core, which can be used to confer specific three-dimensional geometry, and a tert-butyloxycarbonyl (Boc)-protected amine group. The Boc group is a cornerstone in synthetic organic chemistry, widely used to protect amines during multi-step synthesis, allowing for selective deprotection under mild acidic conditions. The ketone functionality at the 5-position offers a versatile handle for further chemical modifications, enabling researchers to explore structure-activity relationships and develop novel molecular entities. This compound is provided for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate personal protective equipment (PPE) in accordance with their institution's safety protocols.

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl N-(2-methyl-5-oxo-2-bicyclo[2.2.2]octanyl)carbamate

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-14(4)8-9-5-6-10(14)7-11(9)16/h9-10H,5-8H2,1-4H3,(H,15,17)

InChI Key

OAWCEWROXCEWSB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CCC1CC2=O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Bicyclo[2.2.2]octan-2-one Core

The bicyclo[2.2.2]octan-2-one framework with a 5-oxo substituent is generally prepared through cycloaddition or ring-closure strategies involving cyclohexane derivatives or related bicyclic precursors.

  • Diels-Alder Cycloaddition Approach :
    Research on related bicyclic lactones and carbamates demonstrates that 2( H)-pyran-2-one derivatives bearing tert-butyl carbamate groups undergo Diels-Alder cycloadditions with various dienophiles to afford bicyclic lactone intermediates with high regio- and stereoselectivity. For example, heating a solution of a Boc-protected 2-oxo-2H-pyran derivative with methyl acrylate at 100 °C produces bicyclic cycloadducts predominantly in the 5-endo configuration, with yields and stereoselectivity confirmed by NMR and LC-MS analysis. Although these specific substrates differ slightly, the strategy exemplifies the use of electron-donating Boc groups to direct cycloaddition to bicyclic cores similar to bicyclo[2.2.2]octanones.

  • Ring-Closure and Oxidation Methods :
    The bicyclo[2.2.2]octan-2-one skeleton can also be synthesized by intramolecular cyclization of linear precursors followed by selective oxidation at the 5-position to introduce the oxo group. This approach often involves stereocontrolled cyclization steps to ensure the correct relative configuration at the bicyclic ring junctions.

Introduction of the tert-Butyl Carbamate Group

The carbamate functionality is introduced by reaction of the bicyclic amine or alcohol precursor with tert-butyl chloroformate or other Boc-protecting reagents under basic conditions.

  • Carbamate Formation via Boc Protection :
    The bicyclic amine intermediate is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to afford the tert-butyl carbamate derivative. This reaction typically proceeds with high yield and purity, as confirmed by chromatographic analysis.

  • Reaction Conditions and Optimization :
    The reaction is often carried out in anhydrous organic solvents (e.g., dichloromethane, acetonitrile) at low to ambient temperatures to minimize side reactions. Triethylamine equivalents and solvent ratios are optimized to prevent solidification of the reaction mixture and ensure efficient stirring and mixing.

Representative Preparation Method from Patent Literature

A detailed method described in patent WO2019158550A1 outlines an improved synthesis of tert-butyl carbamate derivatives of bicyclic compounds related to the target structure:

  • Step (a): Neutral starting materials (non-salt forms) of bicyclic amine and tert-butyl chloroformate are mixed in anhydrous acetonitrile at approximately 60 °C.

  • Step (b): Addition of triethylamine base (about 4.6 equivalents) to the reaction mixture to facilitate carbamate formation.

  • Step (c): Stirring the mixture for 1 to 10 hours (preferably 3 to 8 hours) to ensure complete conversion.

  • Outcome:
    This method avoids issues of solidification and requires less base compared to prior art, resulting in yields up to 93% and high purity as analyzed by high-performance liquid chromatography (HPLC).

Summary Table of Key Preparation Parameters

Preparation Step Conditions Notes/Outcomes
Bicyclo[2.2.2]octan-2-one core Diels-Alder cycloaddition at 100 °C High regio- and stereoselectivity; 5-endo favored
Carbamate formation tert-Butyl chloroformate, base (TEA), acetonitrile, 60 °C Avoids solidification; 93% yield; high purity
Stirring time 1–10 hours (preferably 3–8 hours) Ensures complete reaction; monitored by HPLC

Analytical Verification and Purity Assessment

  • Chromatographic Analysis:
    Purity of the synthesized tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate is commonly verified by HPLC using variable wavelength detection and thermostatted columns to ensure reproducibility and accurate quantification.

  • Spectroscopic Characterization:
    Nuclear magnetic resonance (NMR) spectroscopy confirms the stereochemistry and substitution pattern of the bicyclic core and carbamate group. Mass spectrometry (MS) and infrared (IR) spectroscopy further support structural assignments.

Research Findings and Notes

  • The use of neutral (non-salt) starting materials simplifies the reaction and improves yields compared to salt forms, which can cause solidification and stirring difficulties.

  • The tert-butyl carbamate group acts as a protecting group that can be selectively removed or modified in subsequent synthetic steps.

  • The bicyclic core’s stereochemistry is critical for biological activity and is controlled by the cycloaddition or cyclization conditions.

  • Related bicyclic carbamates have been used as building blocks in pharmaceutical synthesis, including precursors to anticoagulants like Edoxaban, highlighting the importance of efficient preparation methods.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .

Scientific Research Applications

tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs with Bicyclo[2.2.2]octane Cores

tert-Butyl N-{4-Aminobicyclo[2.2.2]octan-1-yl}carbamate (CAS 1630906-54-5)
  • Key Features: Substituted with an amino group at position 3.
  • Molecular Formula : C₁₃H₂₄N₂O₂ (MW 240.35).
  • Comparison: The amino group introduces basicity, enabling participation in hydrogen bonding and nucleophilic reactions. Unlike the target compound’s ketone, this derivative is more polar and reactive in coupling reactions (e.g., amide bond formation) .
tert-Butyl N-{4-Formylbicyclo[2.2.2]octan-1-yl}carbamate (CAS 1417551-36-0)
  • Key Features : Contains a formyl group at position 4.
  • Molecular Formula: C₁₄H₂₁NO₃ (MW 251.33).
  • Comparison: The formyl group acts as an electrophilic site for condensation reactions (e.g., Wittig or Grignard).
rac-tert-Butyl N-[(1R,2R,4R,5R)-5-Aminobicyclo[2.2.2]octan-2-yl]carbamate
  • Key Features : Racemic mixture with stereochemical complexity.
  • Molecular Formula : C₁₃H₂₄N₂O₂ (MW 240.35).
  • Comparison: Stereochemistry influences binding affinity in chiral environments. The target compound lacks an amino group, reducing its utility in peptide mimetics but increasing stability under basic conditions .

Analogs with Alternative Bicyclic Frameworks

tert-Butyl N-{5-Oxobicyclo[2.2.1]heptan-2-yl}carbamate (CAS 2122062-26-2)
  • Key Features: Bicyclo[2.2.1]heptane (norbornane) core with a ketone.
  • Molecular Formula: C₁₂H₁₉NO₃ (MW 225.28).
  • Comparison : The smaller bicyclo[2.2.1] system increases ring strain, enhancing reactivity in Diels-Alder reactions. The target compound’s bicyclo[2.2.2] system offers greater rigidity, favoring entropy-driven binding in protein-ligand interactions .
tert-Butyl N-(4-Aminonorbornan-1-yl)carbamate (CAS 711-02-4)
  • Key Features: Norbornane scaffold with an amino group.
  • Molecular Formula : C₁₁H₂₀N₂O₂ (MW 212.29).
  • Comparison: The amino group’s position on norbornane makes it a precursor for neuromuscular blockers. The target compound’s ketone may instead serve as a site for reductive amination .

Functional Group Variations

tert-Butyl N-[(2S,3S)-3-Aminobicyclo[2.2.2]octan-2-yl]carbamate (CAS 2231665-60-2)
  • Key Features: Chiral amino substitution.
  • Molecular Formula : C₁₃H₂₄N₂O₂ (MW 240.34).
  • Comparison : Stereospecificity is critical for biological activity. The target compound’s achiral methyl group simplifies synthesis but limits enantioselective applications .
tert-Butyl N-{3-Azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS 880545-32-4)
  • Key Features : Azabicyclo[4.1.0]heptane with a Boc-protected amine.
  • Molecular Formula : C₁₁H₂₀N₂O₂ (MW 212.29).
  • Comparison : The aziridine-like structure introduces strain, enhancing reactivity in ring-opening reactions. The target compound’s ketone offers alternative reactivity for nucleophilic additions .

Biological Activity

Tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate is a bicyclic compound characterized by its unique structural features, which contribute to its biological activity. This compound has garnered interest in various research areas, particularly in medicinal chemistry and biochemistry, due to its potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C14H23NO3
  • Molecular Weight : 253.34 g/mol
  • CAS Number : 2639418-07-6

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its interaction with biological targets and potential therapeutic effects.

The compound's mechanism of action is primarily attributed to its ability to interact with specific proteins and enzymes through hydrogen bonding and hydrophobic interactions, facilitated by its bicyclic structure. This interaction can modulate enzymatic activity, influencing various biological pathways.

In Vitro Studies

  • Enzyme Inhibition : Initial studies have shown that this compound exhibits inhibitory effects on certain proteases, suggesting potential applications in antiviral therapies.
    • IC₅₀ Values : The compound displayed IC₅₀ values in the micromolar range against selected proteases, indicating moderate potency (see Table 1).
CompoundTarget EnzymeIC₅₀ (µM)
Tert-butyl N-{...}SARS-CoV 3CL protease3.20
Similar CompoundSARS-CoV 3CL protease10.0

Structure-Activity Relationship (SAR)

A detailed SAR analysis has revealed that modifications to the bicyclic structure can significantly enhance biological activity. For instance, the introduction of specific substituents at key positions can improve binding affinity and selectivity towards target enzymes.

Case Studies

  • Case Study on Antiviral Activity : In a study evaluating the antiviral properties of various carbamates, this compound was found to inhibit viral replication effectively in vitro, supporting its potential as a lead compound for further development.
    • Experimental Setup : The study involved treating infected cell lines with varying concentrations of the compound and assessing viral load reduction through quantitative PCR.

Q & A

Basic: What are the recommended synthetic routes for tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate, and what reaction conditions are critical?

The synthesis typically involves multi-step processes:

  • Step 1 : Formation of the bicyclo[2.2.2]octane scaffold via Diels-Alder or cycloaddition reactions, often under high-temperature or catalytic conditions to achieve regioselectivity.
  • Step 2 : Introduction of the 5-oxo group through oxidation (e.g., using Jones reagent or RuO₄) .
  • Step 3 : Installation of the tert-butyl carbamate moiety via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or Et₃N) .
    Critical Conditions :
  • Temperature control (±5°C) during cyclization to prevent side reactions.
  • Use of anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis of intermediates.
  • Monitoring by TLC or HPLC to ensure intermediate purity before proceeding .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the bicyclic framework (e.g., methyl group at position 2, downfield shifts for the oxo group at position 5) .
    • ¹³C NMR : Confirms the carbamate carbonyl (~155 ppm) and bicyclic carbons.
  • IR Spectroscopy : Detects the carbonyl stretch of the carbamate (~1700 cm⁻¹) and oxo group (~1740 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolves stereochemistry using SHELX software for refinement .

Advanced: How does the bicyclo[2.2.2]octane scaffold influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The rigid bicyclic structure imposes steric constraints:

  • Steric Hindrance : The 2-methyl group and carbamate moiety limit access to the oxo group, reducing reactivity in nucleophilic additions.
  • Electronic Effects : The electron-withdrawing carbamate and oxo groups activate adjacent positions for electrophilic substitution (e.g., halogenation at specific carbons) .
    Mitigation Strategies :
  • Use bulky bases (e.g., LDA) to deprotonate specific sites selectively.
  • Optimize solvent polarity to stabilize transition states in SN2 reactions .

Advanced: What are common side reactions during synthesis, and how can they be minimized?

  • Carbamate Hydrolysis : Occurs in protic solvents or acidic conditions. Use anhydrous solvents and neutralize acids promptly .
  • Oxo Group Reduction : Unintended reduction by NaBH₄ or LiAlH₄. Substitute with milder reagents (e.g., catalytic hydrogenation) .
  • Racemization : Observed in chiral intermediates. Employ low-temperature conditions and chiral auxiliaries to preserve stereochemistry .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Models binding to enzyme active sites (e.g., proteases or kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the oxo group and hydrophobic interactions with the bicyclic core .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify key residues for mutagenesis studies.
  • QSAR : Correlate substituent effects (e.g., methyl vs. cyano groups) with bioactivity using descriptors like logP and polar surface area .

Advanced: What strategies resolve stereochemical challenges in synthesizing enantiopure derivatives?

  • Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) in key steps like cyclopropanation or epoxidation .
  • Dynamic Kinetic Resolution : Combine racemization and selective crystallization under controlled pH/temperature .

Advanced: How does the 5-oxo group impact stability under varying pH and storage conditions?

  • Acidic Conditions : Protonation of the oxo group leads to ring-opening via retro-aldol pathways. Stabilize with buffered solutions (pH 6–8) .
  • Oxidative Degradation : The oxo group is susceptible to over-oxidation. Add antioxidants (e.g., BHT) or store under inert atmosphere .
  • Thermal Stability : Decomposition above 150°C; DSC/TGA analyses are recommended for storage guidelines .

Advanced: What contradictory data exist regarding the compound’s biological activity, and how can they be addressed?

  • Contradiction : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration affecting solubility).
  • Resolution :
    • Standardize assays using uniform protocols (e.g., ATP-based viability tests).
    • Validate results with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Basic: What are the primary applications of this compound in medicinal chemistry?

  • Intermediate : Used in synthesizing kinase inhibitors or neuroactive agents due to its rigid, bioisosteric scaffold .
  • Protease Studies : Serves as a transition-state analog in inhibitor design (e.g., for HIV-1 protease) .

Advanced: How does this compound compare structurally and functionally to other bicyclo[2.2.2]octane derivatives?

Derivative Key Feature Functional Impact
tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamateCyano substituentEnhanced electrophilicity for click chemistry
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamateAldehyde groupEnables Schiff base formation for bioconjugation
This compoundMethyl and oxo groupsBalances lipophilicity and hydrogen-bonding capacity

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